Cas no 2138247-85-3 (rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol)

Technical Introduction: rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a hydroxyl group at the 3-position and a 2-methoxyethyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its stereochemical complexity and functional group diversity make it valuable for constructing structurally specific compounds, such as enzyme inhibitors or receptor modulators. The methoxyethyl moiety enhances solubility and bioavailability, while the hydroxyl group provides a handle for further derivatization. Rigorous quality control ensures high purity and consistency, making it suitable for research and industrial applications requiring precise stereochemistry.
rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol structure
2138247-85-3 structure
Product Name:rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol
CAS No:2138247-85-3
MF:C7H15NO2
MW:145.199502229691
CID:5603934
PubChem ID:165480450
Update Time:2025-06-11

rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2138247-85-3
    • EN300-1116975
    • rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol
    • Inchi: 1S/C7H15NO2/c1-10-3-2-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
    • InChI Key: KDYZDIXRTOOZAV-RNFRBKRXSA-N
    • SMILES: O[C@@H]1CNC[C@H]1CCOC

Computed Properties

  • Exact Mass: 145.110278721g/mol
  • Monoisotopic Mass: 145.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 41.5Ų

rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol Pricemore >>

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Additional information on rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol

Professional Introduction to Rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol and Its CAS No. 2138247-85-3

Rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and biological properties. This compound, identified by the CAS number 2138247-85-3, has garnered considerable attention due to its potential applications in drug development and medicinal research. The intricate pyrrolidin-3-ol moiety within its molecular framework contributes to its versatility, making it a valuable candidate for further exploration in synthetic chemistry and pharmacology.

The stereochemistry of Rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol is particularly noteworthy, as the presence of both (3R) and (4S) configurations suggests a high degree of specificity in its interactions with biological targets. This stereochemical diversity is often exploited in the design of chiral drugs, where the spatial arrangement of atoms can significantly influence efficacy and selectivity. Recent advancements in computational chemistry have enabled researchers to predict and model the behavior of such compounds with greater accuracy, facilitating the identification of novel therapeutic agents.

Recent studies have highlighted the importance of pyrrolidin derivatives in the development of innovative pharmaceuticals. The 4-(2-methoxyethyl)pyrrolidin-3-ol moiety, in particular, has been investigated for its potential role in modulating various biological pathways. For instance, research indicates that this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders. The methoxyethyl substituent enhances lipophilicity, which can improve membrane permeability and bioavailability, making it an attractive scaffold for drug design.

In the context of modern drug discovery, Rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol represents a promising lead compound. Its structural features align well with current trends in medicinal chemistry, which emphasize the need for highly selective and potent molecules. The compound’s ability to interact with specific biological targets while minimizing off-target effects is a critical factor in its development as a therapeutic agent. Furthermore, its synthetic accessibility allows for modifications that can fine-tune its pharmacological profile.

The CAS number 2138247-85-3 serves as a unique identifier for this compound, ensuring accurate documentation and communication within the scientific community. This standardized nomenclature is essential for maintaining consistency in research publications, patents, and regulatory submissions. As such, compounds like Rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol play a crucial role in advancing knowledge and innovation in pharmaceutical sciences.

Current research endeavors are increasingly focused on leveraging computational tools to accelerate the discovery and optimization of bioactive molecules. Techniques such as molecular docking and virtual screening have become indispensable in identifying promising candidates like Rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol. These methods allow researchers to predict binding affinities and interactions with high precision, thereby reducing the time and cost associated with experimental screening.

The pyrrolidin-3-ol core structure is known for its versatility in medicinal chemistry due to its ability to adopt multiple conformations and interact with diverse biological targets. This flexibility makes it an ideal scaffold for designing molecules with tailored properties. For example, modifications at the (3R) and (4S) positions can be strategically employed to enhance binding affinity or alter metabolic stability. Such fine-tuning is essential for developing drugs that are both effective and safe.

Moreover, the 2-methoxyethyl group contributes to the compound’s solubility profile, which is a critical factor in drug formulation. Improved solubility often translates to better bioavailability and patient compliance. Recent studies have demonstrated that optimizing solubility parameters can significantly enhance a drug’s therapeutic potential. Therefore, compounds like Rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol are being extensively studied to explore their potential as lead candidates for new therapies.

The intersection of organic synthesis and medicinal chemistry has led to innovative approaches for constructing complex molecules like Rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol. Advances in synthetic methodologies have enabled researchers to access previously inaccessible structures with remarkable efficiency. Techniques such as asymmetric synthesis and catalytic transformations have been particularly instrumental in achieving high enantiomeric purity, which is crucial for pharmacological applications.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with precision at the molecular level. The study of Rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol exemplifies this progress by highlighting how structural features can be tailored to meet specific therapeutic needs. Its investigation not only sheds light on fundamental chemical principles but also opens new avenues for therapeutic intervention.

In conclusion, Rac-(3R,4S)-4-(2-methoxyethyl)pyrrolidin-3-ol (CAS No. 2138247-85-3) is a compound of significant interest in pharmaceutical research due to its unique structural attributes and potential biological activities. The ongoing exploration of this molecule underscores the dynamic nature of drug discovery and highlights the importance of interdisciplinary collaboration between chemists and biologists. As new methodologies emerge and our understanding deepens,this compound will undoubtedly continue to play a pivotal role in shaping future therapeutic strategies.

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